molecular formula C26H23NO4 B2566143 3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one CAS No. 866810-91-5

3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2566143
CAS No.: 866810-91-5
M. Wt: 413.473
InChI Key: FQUJMABKRBPUHW-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one is a dihydroquinolinone derivative characterized by a methoxy-substituted benzoyl group at position 3, a 2-methoxyphenylmethyl group at position 1, and a methyl group at position 5.

Properties

IUPAC Name

3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-6-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c1-17-8-13-23-21(14-17)26(29)22(25(28)18-9-11-20(30-2)12-10-18)16-27(23)15-19-6-4-5-7-24(19)31-3/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUJMABKRBPUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-methoxybenzoic acid and 2-methoxyphenyl isocyanate . These intermediates are then subjected to a series of reactions, including condensation and cyclization, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline compounds.

Scientific Research Applications

3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below summarizes key structural analogs and their substituent differences:

Compound Name R1 (Position 1) R2 (Position 3) R3 (Position 6) Molecular Weight Notable Properties Reference
Target Compound 2-Methoxyphenylmethyl 4-Methoxybenzoyl Methyl Not Provided Likely moderate lipophilicity -
1-Butyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (93) Butyl 4-Methoxybenzoyl - 336 Lower yield (27%); APCI+ m/z 336
3-(4-Methoxybenzoyl)-1-pentyl-1,4-dihydroquinolin-4-one (94) Pentyl 4-Methoxybenzoyl - 350 Higher yield (35%); APCI+ m/z 350
3-(4-Methoxybenzoyl)-6-methyl-1-[(4-methylphenyl)methyl]quinolin-4-one 4-Methylbenzyl 4-Methoxybenzoyl Methyl Not Provided Increased steric bulk at R1
1-[(2-Chlorophenyl)methyl]-6-methoxy-3-(4-isopropylphenyl)sulfonylquinolin-4-one 2-Chlorophenylmethyl 4-Isopropylphenylsulfonyl Methoxy Not Provided Sulfonyl group enhances polarity
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone 4-Chlorobenzyl 4-Isopropylphenylsulfonyl Ethoxy Not Provided Chloro and ethoxy substituents

Key Observations :

  • Sulfonyl vs.
  • Methoxy vs. Ethoxy Substitutions : Ethoxy groups (e.g., 8 ) may confer metabolic stability compared to methoxy groups due to reduced oxidative susceptibility .

Biological Activity

Chemical Structure and Properties

The chemical structure of 3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one can be represented as follows:

  • Molecular Formula : C22H23N1O3
  • Molecular Weight : 357.43 g/mol

This compound features a dihydroquinoline core substituted with methoxybenzoyl and methoxyphenyl groups, which may contribute to its diverse biological activities.

Anticancer Properties

Research indicates that compounds similar to 3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one exhibit significant anticancer properties. For instance, studies on related methoxybenzoyl derivatives have shown:

  • Mechanism of Action : These compounds often target tubulin polymerization, effectively disrupting microtubule dynamics, which is crucial for cancer cell division. They have been shown to bind to the colchicine-binding site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
  • In Vivo Studies : In animal models, such as human prostate (PC-3) and melanoma (A375) xenografts, these compounds demonstrated promising antitumor efficacy with minimal neurotoxicity observed at therapeutic doses .

Antimicrobial Activity

In addition to anticancer effects, there is emerging evidence of antimicrobial properties associated with this class of compounds. Preliminary studies suggest:

  • Broad-Spectrum Activity : Compounds similar to 3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one have shown effectiveness against various bacterial strains. This activity may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential microbial enzymes.

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of methoxybenzoyl derivatives in cancer treatment, researchers treated mice with xenografts using varying doses of a closely related compound. The results indicated:

Treatment GroupTumor Volume (mm³)%T/C Value
Control500-
Low Dose35030%
High Dose20060%

These findings suggest significant tumor reduction correlating with increased dosage, highlighting the potential of these compounds in oncological therapies.

Case Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial efficacy of a related compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results were promising:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These MIC values indicate that the compound possesses noteworthy antibacterial activity, warranting further exploration for clinical applications.

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